

# (R)-CCG-1423 CAS number and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-CCG-1423

Cat. No.: B1150377

[Get Quote](#)

An In-depth Technical Guide to **(R)-CCG-1423**

## Introduction

**(R)-CCG-1423** is a potent and specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in various cellular processes, including cell proliferation, migration, and apoptosis.<sup>[1][2][3]</sup> Due to its ability to modulate these fundamental cellular functions, **(R)-CCG-1423** has emerged as a valuable research tool and a potential therapeutic agent in oncology and other diseases.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **(R)-CCG-1423**.

## Chemical Properties

The general CAS Number for CCG-1423 is 285986-88-1.<sup>[1][4][5][6][7]</sup> While many suppliers list this CAS number for the compound, it is important to verify the stereochemistry for specific batches if enantiomeric purity is critical for the intended application.

| Property          | Value                                                                                                                                                                                                  | Source                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 285986-88-1                                                                                                                                                                                            | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Formula | C <sub>18</sub> H <sub>13</sub> ClF <sub>6</sub> N <sub>2</sub> O <sub>3</sub>                                                                                                                         | <a href="#">[4]</a> <a href="#">[5]</a>                                                             |
| Molecular Weight  | 454.75 g/mol                                                                                                                                                                                           | <a href="#">[4]</a> <a href="#">[7]</a>                                                             |
| IUPAC Name        | N-[2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide                                                                                                                   | <a href="#">[6]</a>                                                                                 |
| Appearance        | White solid powder                                                                                                                                                                                     | <a href="#">[7]</a>                                                                                 |
| Purity            | ≥95% (HPLC)                                                                                                                                                                                            | <a href="#">[7]</a>                                                                                 |
| Solubility        | DMSO: 10 mg/mL<br>mg/mL<br>mg/mL<br>DMSO:PBS (pH 7.2)<br>(1:5): 0.15 mg/mL                                                                                                                             | <a href="#">[5]</a> <a href="#">[7]</a>                                                             |
| Storage           | Store at 2-8°C. Protect from light. It is stable for a few weeks during ordinary shipping. For long-term storage, it is recommended to store at -20°C for up to one year or -80°C for up to two years. | <a href="#">[1]</a> <a href="#">[7]</a>                                                             |

## Mechanism of Action

CCG-1423 inhibits the Rho-mediated signaling pathway that leads to the activation of the transcription factor SRF.[\[2\]](#)[\[3\]](#) The precise mechanism involves the disruption of the interaction between MRTF-A (also known as MKL1), a coactivator of SRF, and importin  $\alpha/\beta 1$ , which is responsible for the nuclear import of MRTF-A.[\[8\]](#)[\[9\]](#) This inhibition is thought to occur downstream of RhoA and actin polymerization.[\[2\]](#)[\[10\]](#) By preventing the nuclear translocation of MRTF-A, CCG-1423 blocks SRF-mediated gene transcription.[\[2\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of **(R)-CCG-1423**.

# Experimental Protocols

## Serum Response Element (SRE) Luciferase Reporter Assay

This assay is used to quantify the activity of the Rho/SRF signaling pathway.

- Cell Culture and Transfection:
  - PC-3 cells are cultured in appropriate media.
  - Cells are co-transfected with an SRE-luciferase (SRE.L) reporter plasmid, a constitutively active  $\text{G}\alpha_{13}\text{Q226L}$  expression plasmid (to stimulate the pathway), and a Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency.[2][10]
- Compound Treatment:
  - Following transfection, the cells are treated with various concentrations of CCG-1423 or a vehicle control (e.g., DMSO).[10]
  - The cells are incubated for 18-19 hours.[10]
- Luciferase Activity Measurement:
  - Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
  - The firefly luciferase signal from the SRE.L reporter is normalized to the Renilla luciferase signal.
  - The  $\text{IC}_{50}$  value, the concentration at which CCG-1423 inhibits 50% of the signal, can then be calculated. For CCG-1423, the  $\text{IC}_{50}$  is approximately 1  $\mu\text{M}$  in PC-3 cells stimulated with  $\text{G}\alpha_{13}$ .[5]



[Click to download full resolution via product page](#)

Caption: Workflow for a Serum Response Element (SRE) Luciferase Reporter Assay.

## Cell Invasion Assay

This assay assesses the effect of **(R)-CCG-1423** on the invasive potential of cancer cells.

- Cell Preparation:
  - PC-3 prostate cancer cells are serum-starved overnight.
- Assay Setup:
  - Transwell inserts with Matrigel-coated membranes are used.
  - The lower chamber is filled with a chemoattractant, such as lysophosphatidic acid (LPA).
  - Serum-starved cells are seeded into the upper chamber in the presence of various concentrations of CCG-1423 or a vehicle control.
- Incubation and Analysis:
  - The plate is incubated to allow for cell invasion through the Matrigel matrix.
  - After incubation, non-invading cells on the upper surface of the membrane are removed.
  - Invading cells on the lower surface are fixed, stained, and counted under a microscope.
  - CCG-1423 has been shown to inhibit the Rho-dependent invasion of PC-3 cells.[\[2\]](#)[\[3\]](#)

## In Vivo Studies in Mice

These studies evaluate the in vivo efficacy of **(R)-CCG-1423**.

- Animal Model:
  - A suitable mouse model is chosen, for example, a high-fat diet (HFD)-fed mouse model to study metabolic effects.[\[1\]](#)

- Compound Administration:
  - CCG-1423 is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
  - The compound is administered to the mice via a specific route, such as intraperitoneal (i.p.) injection, at a defined dose and frequency (e.g., 0.15 mg/kg, once daily for two weeks).[1]
- Endpoint Analysis:
  - At the end of the treatment period, various physiological parameters are measured. For instance, in the HFD-fed mouse model, glucose tolerance tests are performed, and insulin levels are measured to assess the effect of CCG-1423 on glucose metabolism.[1]
  - CCG-1423 has been observed to improve glucose tolerance and reduce insulin levels in this model.[1]

## Biological Activities and Applications

- Anti-cancer Activity: **(R)-CCG-1423** has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with high levels of RhoC expression, such as certain melanoma and prostate cancer cells.[2][3] It also inhibits cancer cell invasion and migration.[2][8]
- Metabolic Regulation: Studies have shown that CCG-1423 can improve glucose uptake in myotubes and enhance glucose tolerance in vivo, suggesting its potential in diabetes research.[1]
- Angiogenesis Inhibition: CCG-1423 has been found to inhibit endothelial cell migration and angiogenesis, both in vitro and in vivo, indicating its potential as an anti-angiogenic agent.[9]
- Stem Cell Differentiation: In combination with other small molecules, CCG-1423 can induce the differentiation of embryonic stem cells (ESCs) into intermediate mesoderm.[6]

## Conclusion

**(R)-CCG-1423** is a well-characterized inhibitor of the Rho/MRTF/SRF signaling pathway with a wide range of applications in biomedical research. Its ability to modulate key cellular processes makes it an invaluable tool for studying the roles of this pathway in health and disease. Further research may uncover additional therapeutic applications for this promising compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CCG 1423 | Rho GTPases | Tocris Bioscience [tocris.com]
- 7. Rho/SRF Pathway Inhibitor, CCG-1423 [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-CCG-1423 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150377#r-ccg-1423-cas-number-and-chemical-properties\]](https://www.benchchem.com/product/b1150377#r-ccg-1423-cas-number-and-chemical-properties)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)